Cas no 2034334-82-0 (N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-3-yl)acetamide)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-3-yl)acetamide structure](https://www.kuujia.com/scimg/cas/2034334-82-0x500.png)
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-3-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide
- N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-3-ylacetamide
- N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-3-yl)acetamide
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- Inchi: 1S/C15H17F2N3O2S/c16-15(17)4-1-11(2-5-15)14-19-13(22-20-14)8-18-12(21)7-10-3-6-23-9-10/h3,6,9,11H,1-2,4-5,7-8H2,(H,18,21)
- InChI Key: QWIPNLMPOUIXAJ-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)CC(NCC1=NC(C2CCC(CC2)(F)F)=NO1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 418
- Topological Polar Surface Area: 96.3
- XLogP3: 2.5
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-3-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6559-3678-20mg |
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-3-yl)acetamide |
2034334-82-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6559-3678-75mg |
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-3-yl)acetamide |
2034334-82-0 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6559-3678-2mg |
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-3-yl)acetamide |
2034334-82-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6559-3678-10mg |
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-3-yl)acetamide |
2034334-82-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6559-3678-20μmol |
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-3-yl)acetamide |
2034334-82-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6559-3678-5mg |
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-3-yl)acetamide |
2034334-82-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6559-3678-30mg |
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-3-yl)acetamide |
2034334-82-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6559-3678-2μmol |
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-3-yl)acetamide |
2034334-82-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6559-3678-10μmol |
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-3-yl)acetamide |
2034334-82-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6559-3678-1mg |
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-3-yl)acetamide |
2034334-82-0 | 1mg |
$54.0 | 2023-09-08 |
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-3-yl)acetamide Related Literature
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
Additional information on N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-3-yl)acetamide
Comprehensive Overview of N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-3-yl)acetamide (CAS No. 2034334-82-0)
The compound N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-3-yl)acetamide, identified by its CAS number 2034334-82-0, represents a sophisticated small molecule with significant potential in pharmaceutical and biochemical research. Its unique structural features, including the 1,2,4-oxadiazole core and thiophene moiety, make it a compelling subject for drug discovery and development. Researchers are increasingly focusing on such heterocyclic compounds due to their versatile biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
One of the most intriguing aspects of this compound is its 4,4-difluorocyclohexyl group, which enhances metabolic stability and bioavailability—a critical factor in modern drug design. Fluorination is a widely adopted strategy in medicinal chemistry to improve pharmacokinetic profiles, and this compound exemplifies its successful application. The integration of a thiophene-3-yl acetamide fragment further contributes to its binding affinity with various biological targets, particularly those involved in neurological and metabolic disorders.
In recent years, the scientific community has shown growing interest in 1,2,4-oxadiazole derivatives due to their role as bioisosteres for carboxylic acids and amides. This compound’s oxadiazole ring serves as a rigid scaffold, enabling precise interactions with enzyme active sites or receptor pockets. Such characteristics align with current trends in precision medicine, where researchers seek highly selective molecules to minimize off-target effects. The compound’s CAS 2034334-82-0 is frequently searched in academic databases, reflecting its relevance in cutting-edge studies.
From a synthetic chemistry perspective, the preparation of N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-3-yl)acetamide involves multi-step organic transformations, including cyclization and amide coupling reactions. These methods are often optimized for scalability and yield, catering to the demands of industrial and academic labs alike. The compound’s difluorocyclohexyl segment, in particular, requires careful handling of fluorinating reagents, underscoring the importance of advanced synthetic techniques.
The therapeutic potential of this molecule is further highlighted by its structural similarity to known modulators of G-protein-coupled receptors (GPCRs) and kinase inhibitors. These targets are central to treating conditions like diabetes, neurodegenerative diseases, and autoimmune disorders—topics that dominate healthcare discussions today. As such, CAS 2034334-82-0 is often explored in virtual screening campaigns and computational modeling studies, leveraging AI-driven drug discovery platforms.
Environmental and safety profiles of N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-3-yl)acetamide are also of interest. Regulatory agencies emphasize the need for sustainable and green chemistry practices in synthesizing such compounds. Researchers are investigating biodegradable alternatives for solvents and catalysts used in its production, addressing broader concerns about chemical waste and ecological impact.
In summary, 2034334-82-0 exemplifies the convergence of medicinal chemistry, synthetic innovation, and therapeutic relevance. Its oxadiazole-thiophene hybrid architecture positions it as a promising candidate for further preclinical evaluation, particularly in areas like neuroprotection and metabolic syndrome—hot topics in contemporary biomedical research. As the scientific community continues to unravel its mechanisms, this compound may pave the way for novel treatments addressing unmet medical needs.
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